1H-Azepine, 1-hexadecylhexahydro-
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Overview
Description
1H-Azepine, 1-hexadecylhexahydro- is a heterocyclic compound with a seven-membered ring containing one nitrogen atom. It is a derivative of azepine, which is a class of compounds known for their diverse chemical and biological properties. The compound’s structure allows it to participate in various chemical reactions, making it valuable in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azepine, 1-hexadecylhexahydro- typically involves the cyclization of appropriate precursors. One common method is the cyclization of hexadecylamine with a suitable reagent under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired azepine ring.
Industrial Production Methods
Industrial production of 1H-Azepine, 1-hexadecylhexahydro- may involve large-scale cyclization processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
1H-Azepine, 1-hexadecylhexahydro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The nitrogen atom in the azepine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions typically require specific solvents and temperature conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 1H-Azepine, 1-hexadecylhexahydro-. These derivatives have unique properties and can be used in different scientific and industrial applications.
Scientific Research Applications
1H-Azepine, 1-hexadecylhexahydro- has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of biological processes and as a potential therapeutic agent.
Medicine: The compound’s derivatives are explored for their potential medicinal properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Azepine, 1-hexadecylhexahydro- involves its interaction with specific molecular targets and pathways. The nitrogen atom in the azepine ring can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound’s structure allows it to modulate various biochemical pathways, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1H-Azepine, 1-hexadecylhexahydro- include:
- 1H-Azepin-1-amine, hexahydro-
- Hexahydro-1H-azepine-1-propionitrile
- N-Aminohexamethylenimine
Uniqueness
1H-Azepine, 1-hexadecylhexahydro- is unique due to its specific hexadecyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility, stability, and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
113458-98-3 |
---|---|
Molecular Formula |
C22H45N |
Molecular Weight |
323.6 g/mol |
IUPAC Name |
1-hexadecylazepane |
InChI |
InChI=1S/C22H45N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-23-21-18-15-16-19-22-23/h2-22H2,1H3 |
InChI Key |
MSYGMUUQTAABAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1CCCCCC1 |
Origin of Product |
United States |
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